molecular formula C11H17Cl3N4O4 B14002428 2-Amino-3-[5-[bis(2-chloroethyl)amino]-2,4-dioxo-pyrimidin-1-yl]propanoic acid CAS No. 18003-48-0

2-Amino-3-[5-[bis(2-chloroethyl)amino]-2,4-dioxo-pyrimidin-1-yl]propanoic acid

Cat. No.: B14002428
CAS No.: 18003-48-0
M. Wt: 375.6 g/mol
InChI Key: FNDWPWZTVSIHAA-UHFFFAOYSA-N
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Description

2-Amino-3-[5-[bis(2-chloroethyl)amino]-2,4-dioxo-pyrimidin-1-yl]propanoic acid is a synthetic compound known for its significant antitumor properties. It is structurally related to other nitrogen mustard compounds and is used in various scientific research applications, particularly in the field of oncology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-[5-[bis(2-chloroethyl)amino]-2,4-dioxo-pyrimidin-1-yl]propanoic acid typically involves the following steps:

    Formation of the pyrimidine ring: This is achieved by reacting appropriate starting materials under controlled conditions to form the pyrimidine core.

    Introduction of the bis(2-chloroethyl)amino group: This step involves the reaction of the pyrimidine intermediate with bis(2-chloroethyl)amine under specific conditions to introduce the bis(2-chloroethyl)amino group.

    Attachment of the propanoic acid moiety:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-[5-[bis(2-chloroethyl)amino]-2,4-dioxo-pyrimidin-1-yl]propanoic acid undergoes several types of chemical reactions, including:

    Substitution reactions: The bis(2-chloroethyl)amino group can participate in nucleophilic substitution reactions.

    Oxidation and reduction reactions: The compound can undergo oxidation and reduction under specific conditions.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include nucleophiles such as amines or thiols.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

    Substitution reactions: Products include substituted derivatives of the original compound.

    Oxidation and reduction: Products vary depending on the specific conditions and reagents used.

    Hydrolysis: Products include the corresponding carboxylic acids and amines.

Mechanism of Action

The compound exerts its effects primarily by inhibiting the hypoxia-inducible factor-1α (HIF-1α) protein levels. This inhibition occurs through multiple mechanisms, including:

Comparison with Similar Compounds

2-Amino-3-[5-[bis(2-chloroethyl)amino]-2,4-dioxo-pyrimidin-1-yl]propanoic acid is unique in its structure and mechanism of action. Similar compounds include:

These compounds share structural similarities and are used in similar therapeutic applications, but each has unique properties and mechanisms of action that make them distinct.

Properties

CAS No.

18003-48-0

Molecular Formula

C11H17Cl3N4O4

Molecular Weight

375.6 g/mol

IUPAC Name

2-amino-3-[5-[bis(2-chloroethyl)amino]-2,4-dioxopyrimidin-1-yl]propanoic acid;hydrochloride

InChI

InChI=1S/C11H16Cl2N4O4.ClH/c12-1-3-16(4-2-13)8-6-17(5-7(14)10(19)20)11(21)15-9(8)18;/h6-7H,1-5,14H2,(H,19,20)(H,15,18,21);1H

InChI Key

FNDWPWZTVSIHAA-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=O)NC(=O)N1CC(C(=O)O)N)N(CCCl)CCCl.Cl

Origin of Product

United States

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